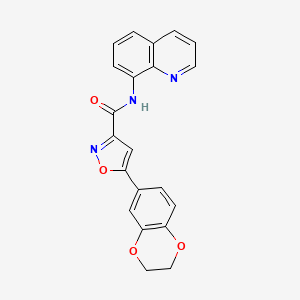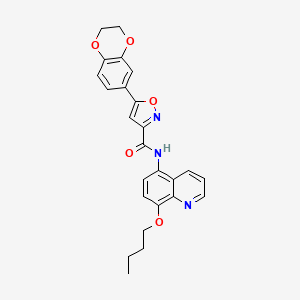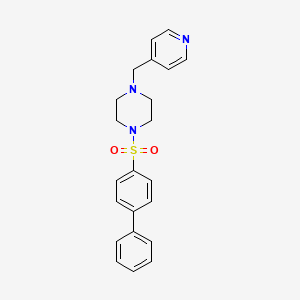![molecular formula C24H27N5O2 B11306784 3-Methoxy-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11306784.png)
3-Methoxy-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide, also known by its chemical formula C₁₉H₂₁N₅O₂, is a compound with diverse applications in both research and industry. Let’s explore its properties and uses.
準備方法
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the coupling of an amine with a suitable acid chloride or anhydride. The specific synthetic route may vary, but it typically includes the following steps:
Acylation: The reaction of an amine (such as piperidine) with an acid chloride or anhydride to form the amide bond.
Methylation: Introduction of the methoxy group (–OCH₃) using appropriate reagents.
Pyrimidine Substitution: Incorporation of the pyrimidine moiety (6-methyl-2-pyrimidinyl) through nucleophilic substitution reactions.
Industrial Production:: While industrial-scale production methods are proprietary, they likely involve efficient and scalable synthetic routes to meet demand.
化学反応の分析
3-Methoxy-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide can undergo various reactions:
Oxidation: Oxidative processes may modify the amine or aromatic rings.
Reduction: Reduction reactions can alter functional groups.
Substitution: Nucleophilic substitutions may occur at the piperidine or pyrimidine positions.
Common reagents include:
Hydrogen peroxide (H₂O₂): for oxidation.
Hydrazine (N₂H₄): for reduction.
Alkyl halides: for substitution.
Major products depend on reaction conditions and substituents.
科学的研究の応用
3-Methoxy-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide finds applications in:
Medicine: Potential drug candidates due to its structural features.
Biology: Used as a probe to study cellular processes.
Chemistry: As a building block for more complex molecules.
Industry: In the development of pharmaceuticals and agrochemicals.
作用機序
The compound likely interacts with specific molecular targets, affecting cellular pathways. Further research is needed to elucidate its precise mechanism.
特性
分子式 |
C24H27N5O2 |
|---|---|
分子量 |
417.5 g/mol |
IUPAC名 |
3-methoxy-N-[4-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C24H27N5O2/c1-17-15-22(28-24(25-17)29-13-4-3-5-14-29)26-19-9-11-20(12-10-19)27-23(30)18-7-6-8-21(16-18)31-2/h6-12,15-16H,3-5,13-14H2,1-2H3,(H,27,30)(H,25,26,28) |
InChIキー |
RUBLLEUJPJSJTA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,6-dimethylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11306702.png)
![2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11306706.png)
![5-chloro-3,6-dimethyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzofuran-2-carboxamide](/img/structure/B11306710.png)
![4-(3-Chlorophenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11306715.png)
![2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B11306722.png)


![2-{3-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethanone](/img/structure/B11306745.png)
![2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11306764.png)
![5-chloro-2-[(4-chloro-3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B11306770.png)
![2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(prop-2-en-1-ylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B11306775.png)

![2-[(4-fluorobenzyl)sulfanyl]-N-(4-methylphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11306791.png)
![N-(3,4-dimethylphenyl)-2-(2-isopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11306798.png)
